molecular formula C9H4Cl2OS3 B14353720 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione CAS No. 91859-38-0

4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione

Cat. No.: B14353720
CAS No.: 91859-38-0
M. Wt: 295.2 g/mol
InChI Key: KYWUZHLJZLSJIC-UHFFFAOYSA-N
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Description

4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dithiole-thione ring attached to a dichlorohydroxyphenyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiole-thione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted phenyl derivatives. These products can have different chemical and biological properties, making them useful for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione involves its interaction with cellular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or altering protein structures. Its antimicrobial and anticancer effects are attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile chemical and therapeutic agent .

Properties

CAS No.

91859-38-0

Molecular Formula

C9H4Cl2OS3

Molecular Weight

295.2 g/mol

IUPAC Name

4-(3,5-dichloro-2-hydroxyphenyl)-1,3-dithiole-2-thione

InChI

InChI=1S/C9H4Cl2OS3/c10-4-1-5(8(12)6(11)2-4)7-3-14-9(13)15-7/h1-3,12H

InChI Key

KYWUZHLJZLSJIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=CSC(=S)S2)O)Cl)Cl

Origin of Product

United States

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